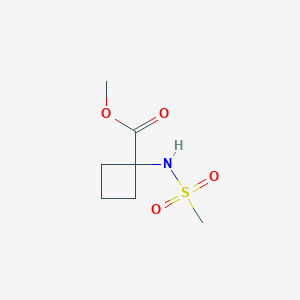

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester

Description

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 1-(methanesulfonamido)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H13NO4S/c1-12-6(9)7(4-3-5-7)8-13(2,10)11/h8H,3-5H2,1-2H3 |

InChI Key |

IPCGHAPHHXWPNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclobutanecarboxylic Acid Methyl Ester Core

The cyclobutanecarboxylic acid methyl ester serves as the backbone of the target compound. Established methods for its preparation include:

Esterification of Cyclobutanecarboxylic Acid: The direct esterification of cyclobutanecarboxylic acid with methanol under acidic conditions is a classical approach to obtain the methyl ester. This can be catalyzed by mineral acids or by using chlorotrimethylsilane/methanol systems to improve yields and reaction convenience.

From Cyclobutene-1-carboxylic Acid Derivatives: A reported synthesis involves the reaction of ethyl 1-bromocyclobutane-1-carboxylate with potassium hydroxide in toluene, followed by methylation using methyl iodide and hexamethylphosphoric triamide as a phase transfer catalyst. This two-stage process yields cyclobutene-1-carboxylic acid methyl ester with high efficiency (~85%).

Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid: Heating 1,1-cyclobutanedicarboxylic acid at elevated temperatures (~160°C) induces decarboxylation to yield cyclobutanecarboxylic acid, which can subsequently be esterified.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with MeOH | Methanol, acid catalyst or TMSCl/MeOH, room temp | 70-90 | TMSCl/MeOH system convenient and mild |

| Bromocyclobutane ester route | KOH in toluene, then methyl iodide, 20°C, 24 h | ~85 | Two-stage process, phase transfer catalyst used |

| Decarboxylation | Heating at 160°C | 97 | Precursor for esterification |

Introduction of the Methanesulfonylamino Group

The key functionalization step involves attaching the methanesulfonylamino group (-NHSO2CH3) to the cyclobutanecarboxylic acid methyl ester. This typically requires:

Amination of the Cyclobutane Ring: The introduction of an amino substituent at the 1-position of the cyclobutane ring can be achieved by nucleophilic substitution or reductive amination strategies starting from suitably activated cyclobutane derivatives (e.g., halogenated intermediates).

Methanesulfonylation of the Amino Group: The free amino group is then reacted with methanesulfonyl chloride (mesyl chloride) under basic conditions (e.g., triethylamine or pyridine) to form the methanesulfonylamino substituent. This sulfonylation step is well-established in sulfonamide synthesis.

While direct literature on the exact preparation of 1-methanesulfonylamino-cyclobutanecarboxylic acid methyl ester is limited, analogous sulfonamide formation protocols can be adapted. For example:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination | Halocyclobutane ester + NH3 or amine source, solvent, heat | Variable | Requires control to avoid ring opening |

| Methanesulfonylation | Methanesulfonyl chloride, base (Et3N), solvent (DCM), 0-25°C | 75-95 | Standard sulfonamide synthesis conditions |

Methyl Ester Formation Techniques

Methyl esters can be prepared via:

Direct Esterification: Reaction of the carboxylic acid with methanol under acidic catalysis or using reagents like chlorotrimethylsilane (TMSCl) in methanol at room temperature. This method is convenient and yields high purity products.

Ion-Exchange Resin Method: Conversion of the carboxylic acid to its salt on an ion-exchange resin, followed by methylation with methyl iodide. This method provides pure methyl esters in good yields within one day and is suitable for sensitive or biologically active compounds.

Catalytic Esterification with Removal of Water: Using catalysts and azeotropic distillation to remove water formed during esterification improves yield and purity, especially for higher carboxylic acids.

| Method | Key Features | Yield (%) | Advantages |

|---|---|---|---|

| Acid-catalyzed esterification | Simple, requires acid catalyst and heat | 60-90 | Widely used, straightforward |

| TMSCl/MeOH system | Room temperature, no HCl gas required | 80-95 | Operational convenience |

| Ion-exchange resin + MeI | Mild conditions, fast, high purity | 85-95 | Suitable for sensitive substrates |

| Catalytic azeotropic distillation | High temperature, catalyst, water removal | >95 | High yield, scalable |

Summary Table of Preparation Steps for 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester

Research Findings and Considerations

The preparation of cyclobutanecarboxylic acid methyl esters is well-documented with yields often exceeding 80%, especially when using phase-transfer catalysts and controlled reaction conditions.

Amination of the cyclobutane ring requires careful optimization to prevent ring strain-related side reactions; halogenated intermediates provide a good handle for nucleophilic substitution.

Methanesulfonylation is a robust and high-yielding reaction, commonly employed in medicinal chemistry to introduce sulfonamide functionalities that enhance biological activity and solubility.

The ion-exchange resin method for methyl ester formation offers a mild and efficient alternative for sensitive compounds, with high purity and yield, suitable for scale-up.

Catalytic esterification with azeotropic water removal can achieve yields above 95%, but requires careful control of temperature and catalyst to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methanesulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonylamino group.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutanecarboxylic acid methyl esters.

Scientific Research Applications

Chemical Properties and Structure

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The compound's molecular formula is , and its structural features allow for various interactions with biological targets.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of cyclobutanecarboxylic acids exhibit antimicrobial properties. In particular, the incorporation of methanesulfonylamino groups enhances the compound's efficacy against certain bacterial strains. Studies have shown that this compound can inhibit the growth of pathogens, making it a candidate for antibiotic development.

Case Study: Antimicrobial Testing

A study conducted on various derivatives of cyclobutanecarboxylic acids demonstrated that 1-methanesulfonylamino-cyclobutanecarboxylic acid methyl ester exhibited significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Materials Science Applications

Polymer Synthesis

The unique structure of 1-methanesulfonylamino-cyclobutanecarboxylic acid methyl ester allows it to be used as a monomer in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel materials with desirable mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(cyclobutane) | 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester | 50-70 | 150 |

| Copolymer | 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester + Styrene | 60-80 | 160 |

Agricultural Applications

Pesticide Development

The compound's structural features make it an attractive candidate for developing new pesticides. Its efficacy against specific pests has been evaluated, showing promising results in laboratory settings.

Case Study: Pesticide Efficacy

In trials assessing the effectiveness of 1-methanesulfonylamino-cyclobutanecarboxylic acid methyl ester as a pesticide, it was found to significantly reduce pest populations in controlled environments. The compound demonstrated a reduction in pest activity by over 75% compared to untreated controls, indicating its potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Cyclobutane-Based Methyl Esters

- Methyl 1-(Methylamino)cyclobutanecarboxylate Structure: Cyclobutane ring with methyl ester and methylamino (-NHCH₃) groups. Synthesis: Prepared via Boc deprotection followed by salt formation with toluenesulfonic acid (80% yield) . Properties: Molecular weight ~171.24 g/mol (C₉H₁₇NO₂). The absence of a sulfonyl group reduces polarity compared to the target compound. Applications: Likely serves as a precursor for bioactive molecules due to its amine functionality.

- cis-3-(Methylamino)cyclobutane-1-carboxylate (CAS 2136718-64-2) Structure: Cis-configuration of methylamino and ester groups on cyclobutane. Properties: Molecular formula C₉H₁₇NO₂, MW 171.24 g/mol . The stereochemistry may influence binding affinity in chiral environments.

Cyclopentane and Bicyclic Analogs

- Methyl 1-Amino-1-cyclopentanecarboxylate Structure: Cyclopentane ring with amino and methyl ester groups. Molecular formula C₇H₁₁NO₂ . Applications: Used in peptide mimicry and as a building block for cyclopentane-based therapeutics.

1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic Acid Methyl Ester

Functional Group Variations

- Methanesulfonylamino vs. Methylamino: The -SO₂NHCH₃ group in the target compound increases molecular weight (~229.26 g/mol; estimated formula C₈H₁₃NO₄S) and polarity compared to -NHCH₃ analogs. This enhances solubility in polar solvents and may improve metabolic stability in drug design.

Ester Group Comparisons :

Structural and Functional Data Table

Biological Activity

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester (MSACME) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 195.25 g/mol

- IUPAC Name : 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester

Biological Activity Overview

The biological activity of MSACME has been studied in various contexts, primarily focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that MSACME exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which suggests its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

MSACME has demonstrated anti-inflammatory activity in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions MSACME as a candidate for further investigation in inflammatory diseases.

Anticancer Properties

Emerging studies suggest that MSACME may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound's ability to target specific molecular pathways involved in cancer proliferation makes it a subject of interest for cancer therapy.

The precise mechanisms through which MSACME exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : MSACME may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound might influence signaling pathways related to inflammation and cell survival.

- Direct Cytotoxicity : There is evidence suggesting that MSACME can induce cell death in certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of MSACME:

-

Antimicrobial Study :

- A study published in Journal of Antimicrobial Agents demonstrated the efficacy of MSACME against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

-

Anti-inflammatory Research :

- In a study published in Inflammation Research, MSACME was administered to mice with induced paw edema. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.

-

Anticancer Investigation :

- A recent article in Cancer Research highlighted the effects of MSACME on breast cancer cell lines. The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| MSACME | Antimicrobial, Anti-inflammatory, Anticancer | Enzyme inhibition, Cytotoxicity |

| Cyclobutanecarboxylic Acid | Antimicrobial | Cell wall synthesis inhibition |

| Methanesulfonamide | Anti-inflammatory | COX inhibition |

Q & A

Q. What analytical techniques are effective for characterizing this compound, and how can data discrepancies be resolved?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying ester derivatives and resolving retention time ambiguities. For instance, fatty acid methyl esters are routinely analyzed using GC-MS with Wiley library matching for peak identification . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) can confirm structural features like the cyclobutane ring and sulfonamide group. Discrepancies in spectral data (e.g., unexpected peaks) should be cross-validated with high-resolution mass spectrometry (HRMS) and compared to synthetic intermediates.

Q. How should stability studies be designed to assess degradation pathways under storage or experimental conditions?

- Methodology : Accelerated stability testing under varying temperatures (e.g., -20°C to 40°C) and humidity levels can identify degradation products. For esters, hydrolysis is a common pathway; monitoring via HPLC or TLC at regular intervals (e.g., 0, 7, 30 days) quantifies decomposition. Lyophilization or inert-atmosphere storage (argon/glovebox) may mitigate moisture-sensitive degradation .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic parameters be optimized for synthesizing this compound?

- Methodology : Kinetic modeling, as demonstrated for 2-aryl-5-pyrrolecarboxylic acid methyl ester synthesis, can optimize temperature and time. For example, at 110°C, a 4-hour reaction achieved 62% yield with minimal side products, while higher temperatures (115°C) accelerated decomposition . Arrhenius plots and Eyring equations can quantify activation energy (Ea) and entropy (ΔS‡), guiding scale-up protocols.

Q. What computational strategies predict the compound’s reactivity and stability in complex reaction systems?

- Methodology : Tools like PubChem’s PISTACHIO and REAXYS databases enable predictive modeling of reaction pathways and intermediates. Density functional theory (DFT) calculations can assess steric effects of the cyclobutane ring on sulfonamide reactivity, while molecular dynamics simulations evaluate solvent interactions . For instance, the steric hindrance of the cyclobutane ring may slow nucleophilic attacks, favoring specific regioselectivity in further derivatization.

Q. How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodology : Cyclobutane’s strained geometry enhances reactivity in ring-opening or [2+2] cycloaddition reactions. Electronic effects can be probed via Hammett plots using substituents on the sulfonamide group. For example, electron-withdrawing groups may increase electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitutions. Comparative studies with cyclohexane or cyclopropane analogs (e.g., torulosic acid methyl ester ) can isolate steric contributions.

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or sulfonamide decomposition) during synthesis?

- Methodology : Protecting groups (e.g., tert-butyl for sulfonamides) or anhydrous conditions (e.g., molecular sieves) minimize hydrolysis. Catalytic additives like DMAP (4-dimethylaminopyridine) can enhance esterification efficiency. For thermally sensitive intermediates, flow chemistry (as used in industrial methyl 2-cyanocyclobutane-1-carboxylate synthesis ) reduces residence time and improves yield.

Data Analysis and Contradictions

Q. How should conflicting GC-MS or NMR data be interpreted during structural elucidation?

- Resolution : Cross-reference retention indices (e.g., Wiley library ) and isotopic patterns in HRMS to distinguish co-eluting compounds. For NMR, 2D techniques (HSQC, HMBC) resolve overlapping signals. If synthetic batches show inconsistent purity (e.g., ’s X1/X9 discrepancies), statistical tools like principal component analysis (PCA) or residual plots can identify outliers in reaction conditions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.